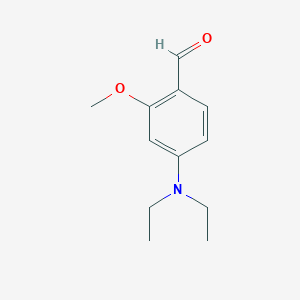

4-(Diethylamino)-2-methoxybenzaldehyde

描述

Contextualization within Aromatic Aldehyde Chemistry and Related Systems

Aromatic aldehydes are a fundamental class of organic compounds featuring an aldehyde functional group (–CHO) directly attached to an aromatic ring. The parent compound, benzaldehyde (B42025), consists of a benzene (B151609) ring substituted with a single aldehyde group. The chemistry of these molecules is dominated by the reactivity of the carbonyl group and the aromatic ring. The polarized carbon-oxygen double bond in the aldehyde moiety renders the carbonyl carbon electrophilic, making it a prime target for nucleophilic addition reactions.

Furthermore, the aromatic ring can undergo electrophilic aromatic substitution. The aldehyde group itself acts as a deactivating, meta-directing substituent, which reduces the ring's reactivity towards electrophiles compared to unsubstituted benzene. 4-(Diethylamino)-2-methoxybenzaldehyde is a member of this family, but with significant modifications to the aromatic ring that profoundly alter its chemical behavior. Its structure features two additional substituents—a diethylamino group and a methoxy (B1213986) group—which imbue it with distinct properties that are leveraged in specialized research applications.

Significance of Substituent Effects: Diethylamino and Methoxy Group Positionality

The chemical personality of this compound is largely dictated by the electronic effects of its substituents and their specific placement on the benzene ring. Both the diethylamino group at position 4 (para) and the methoxy group at position 2 (ortho) are potent electron-donating groups (EDGs).

Diethylamino Group (-N(CH₂CH₃)₂): Located at the para-position relative to the aldehyde, the diethylamino group exerts a strong electron-donating effect primarily through resonance. The nitrogen atom's lone pair of electrons can be delocalized into the aromatic π-system, significantly increasing the electron density of the ring.

Methoxy Group (-OCH₃): Positioned ortho to the aldehyde, the methoxy group also donates electron density via resonance, though it has a competing, weaker electron-withdrawing inductive effect due to the high electronegativity of the oxygen atom.

The cumulative effect of these two powerful EDGs is a highly electron-rich aromatic system. This enhanced electron density makes the ring more susceptible to electrophilic aromatic substitution than benzaldehyde or benzene. Conversely, the donation of electron density towards the aldehyde moiety reduces the partial positive charge on the carbonyl carbon. This electronic enrichment makes the aldehyde group less electrophilic and, consequently, can modulate its reactivity in nucleophilic addition reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 55586-68-0 |

| Molecular Formula | C₁₂H₁₇NO₂ |

| Molecular Weight | 207.27 g/mol |

| Appearance | Yellow Solid nih.govchemicalbook.com |

| Melting Point | 101 ± 1 °C nih.gov |

Table 2: Summary of Substituent Effects on the Aromatic Ring

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Ring Reactivity |

|---|---|---|---|---|

| -CHO (Aldehyde) | 1 | Electron-withdrawing | Electron-withdrawing | Deactivating |

| -OCH₃ (Methoxy) | 2 | Electron-withdrawing | Electron-donating | Activating |

| -N(CH₂CH₃)₂ (Diethylamino) | 4 | Electron-withdrawing | Strong Electron-donating | Strongly Activating |

Overview of Current Research Trajectories Involving the Compound

A primary focus of current research on this compound is its role as a structural analog of 4-(diethylamino)benzaldehyde (B91989) (DEAB). nih.gov DEAB is widely recognized as a broad-spectrum inhibitor of aldehyde dehydrogenases (ALDHs), a superfamily of enzymes that are overexpressed in a variety of tumors and are implicated in cancer cell survival and resistance to therapy. nih.govnih.gov

Scientists are actively synthesizing and evaluating derivatives like this compound to develop more potent and isoform-selective ALDH inhibitors. nih.govnih.govresearchgate.net For instance, in a study focused on prostate cancer, this specific compound was synthesized from 4-fluoro-2-methoxybenzaldehyde (B41509) and diethylamine (B46881) and evaluated for its biological activity. nih.govresearchgate.net The goal of such research is to create novel therapeutic agents that can target specific ALDH enzymes, like ALDH1A3 or ALDH3A1, which are considered potential targets for cancer treatment. nih.govnih.govresearchgate.net By modifying the core DEAB scaffold with substituents like the methoxy group, researchers aim to fine-tune the molecule's binding affinity and selectivity, potentially leading to more effective and targeted cancer therapies. nih.gov These investigations underscore the compound's importance as a lead structure in medicinal chemistry and drug discovery. nih.govnih.govresearchgate.net

Structure

2D Structure

属性

IUPAC Name |

4-(diethylamino)-2-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-4-13(5-2)11-7-6-10(9-14)12(8-11)15-3/h6-9H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJBDMJZBYSCLLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC(=C(C=C1)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50354742 | |

| Record name | 4-(diethylamino)-2-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55586-68-0 | |

| Record name | 4-(diethylamino)-2-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Diethylamino)-2-methoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 4 Diethylamino 2 Methoxybenzaldehyde

Established Reaction Pathways for 4-(Diethylamino)-2-methoxybenzaldehyde Synthesis

The most prominent and widely utilized method for the synthesis of this compound is the Vilsmeier-Haack reaction . wikipedia.orgnumberanalytics.com This reaction is a versatile method for the formylation of electron-rich aromatic compounds. organic-chemistry.org The synthesis originates from the precursor N,N-diethyl-3-methoxyaniline.

The core of the Vilsmeier-Haack reaction involves two key components: a substituted amide, typically N,N-dimethylformamide (DMF), and a phosphorus halide, most commonly phosphorus oxychloride (POCl₃). chemistrysteps.comijpcbs.com These reagents react in situ to form the electrophilic Vilsmeier reagent, a chloroiminium salt. wikipedia.orgnumberanalytics.com This electrophile then attacks the electron-rich aromatic ring of N,N-diethyl-3-methoxyaniline. The strong electron-donating effects of both the diethylamino and methoxy (B1213986) groups activate the ring towards electrophilic substitution.

The directing effects of these substituents are crucial. The diethylamino group is a powerful activating group and is ortho, para-directing. The methoxy group is also activating and ortho, para-directing. In N,N-diethyl-3-methoxyaniline, the positions ortho and para to the diethylamino group are positions 2, 4, and 6. The positions ortho and para to the methoxy group are positions 2, 4, and 6. The steric hindrance from the diethylamino group often favors substitution at the less hindered para position (position 4 relative to the amino group). The combined directing effects strongly favor the introduction of the formyl group at the C4 position, leading to the desired product.

A typical reaction pathway is as follows:

Precursor : N,N-diethyl-3-methoxyaniline.

Reagents : Phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Reaction : The Vilsmeier reagent, formed from POCl₃ and DMF, electrophilically attacks the N,N-diethyl-3-methoxyaniline ring.

Workup : The resulting iminium salt intermediate is hydrolyzed with water to yield this compound.

A similar synthesis for the related compound 4-N,N-diethylamino-2-methylbenzaldehyde starts with N,N-diethyl-m-toluidine and uses the same POCl₃/DMF reagent system, achieving a yield of 73%. chemicalbook.com

Mechanistic Considerations in this compound Formation

The mechanism of the Vilsmeier-Haack reaction for the formation of this compound proceeds through several distinct steps:

Step 1: Formation of the Vilsmeier Reagent N,N-dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). This is followed by the elimination of a dichlorophosphate (B8581778) anion to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent. wikipedia.orgchemistrysteps.com

Step 2: Electrophilic Aromatic Substitution The aromatic ring of N,N-diethyl-3-methoxyaniline is highly activated by the strong electron-donating resonance effects of the diethylamino and methoxy groups. The π-electrons of the benzene (B151609) ring attack the electrophilic carbon of the Vilsmeier reagent. numberanalytics.com The attack occurs preferentially at the C4 position, which is para to the powerful diethylamino directing group and ortho to the methoxy group. This regioselectivity is governed by the synergistic electron-donating capabilities of both substituents, which stabilize the positive charge in the resulting intermediate (the sigma complex or arenium ion).

Step 3: Aromatization A proton is eliminated from the C4 position of the sigma complex, restoring the aromaticity of the ring and forming a new iminium salt intermediate attached to the benzene ring.

Step 4: Hydrolysis During aqueous workup, water attacks the electrophilic carbon of the iminium salt. Subsequent proton transfers and elimination of a secondary amine (dimethylamine) lead to the formation of the final aldehyde product, this compound. wikipedia.orgorganic-chemistry.org

The Vilsmeier reagent is a relatively mild electrophile compared to the acylium ions generated in Friedel-Crafts acylation. chemistrysteps.com This is why the reaction is most effective on highly activated aromatic systems, such as those containing amino and alkoxy groups. chemistrysteps.com

Optimization of Reaction Conditions and Yield for Industrial and Academic Scalability

Optimizing the Vilsmeier-Haack reaction is crucial for maximizing yield and purity, which is essential for both industrial production and academic research. numberanalytics.comnumberanalytics.com Key parameters that influence the reaction's outcome include temperature, stoichiometry, solvent, and reaction time.

Temperature Control: The formation of the Vilsmeier reagent is an exothermic process. chemicalbook.com Maintaining a low temperature, often between 0–10°C, during the addition of POCl₃ to DMF is critical to prevent degradation of the reagent and unwanted side reactions. For the subsequent formylation of the aniline (B41778) derivative, the temperature is often kept low initially (e.g., below 30°C) and may be gently warmed to ensure the reaction goes to completion. chemicalbook.comgoogle.com

Stoichiometry: The molar ratio of the reactants is a key factor. Typically, a slight excess of the Vilsmeier reagent (formed from equimolar amounts of DMF and POCl₃) relative to the N,N-diethyl-3-methoxyaniline substrate is used to drive the reaction to completion. However, using a large excess can lead to the formation of byproducts and complicates purification.

Solvent: While DMF can sometimes serve as both a reagent and a solvent, inert solvents like acetonitrile (B52724), toluene, or dichloromethane (B109758) are often employed. ijpcbs.comgoogle.com The choice of solvent can affect the solubility of the reactants and intermediates, influencing reaction rates and ease of product isolation. For instance, using acetonitrile can allow for the isolation of intermediate salts by filtration, which can be a method of purification. google.com

Reaction Time and Workup: Reaction times can vary from a few hours to overnight, depending on the reactivity of the substrate and the reaction temperature. chemijournal.comekb.eg Monitoring the reaction's progress using techniques like Thin-Layer Chromatography (TLC) is essential. The hydrolysis step during workup must also be carefully controlled. The reaction mixture is typically poured into ice-cold water or a basic solution to hydrolyze the iminium intermediate and neutralize acidic byproducts. chemicalbook.com

The table below summarizes key parameters and their typical effects on the synthesis, based on established procedures for similar formylation reactions.

| Parameter | Condition | Effect on Reaction |

| Temperature | Low (0–30°C) | Controls exothermicity, minimizes side reactions, improves selectivity. |

| Reagent Ratio | 1.0 to 1.5 equivalents of Vilsmeier reagent | Ensures complete conversion of the substrate without excessive byproducts. |

| Solvent | Aprotic (e.g., DMF, Acetonitrile, Toluene) | Affects solubility and reaction rate; can aid in intermediate isolation. |

| Reaction Time | 2–16 hours | Varies based on temperature and substrate; requires monitoring for completion. |

| Workup | Quenching in ice/water, neutralization | Crucial for hydrolysis of the intermediate and isolation of the final product. |

Contemporary Approaches to Sustainable Synthesis of this compound

Modern synthetic chemistry places a strong emphasis on "green" and sustainable practices, aiming to reduce waste, avoid hazardous reagents, and improve energy efficiency. rjpn.org While the Vilsmeier-Haack reaction is effective, traditional methods often use stoichiometric amounts of POCl₃, which produces phosphorus-containing waste streams that can be problematic to dispose of.

Contemporary strategies that could be applied to the synthesis of this compound focus on alternative reagents and reaction conditions:

Alternative Formylating Agents: Research has explored replacements for the POCl₃/DMF system. Phthaloyl dichloride has been used with DMF to generate the Vilsmeier reagent, with the byproduct, phthalic anhydride, being easily recoverable and reusable. scirp.org Other activating agents like oxalyl chloride or thionyl chloride can also be used, potentially offering different reactivity profiles and waste products. google.com

Catalytic Approaches: The development of catalytic formylation reactions is a significant goal in green chemistry. While direct catalytic Vilsmeier-Haack reactions are not common, related methodologies for aldehyde synthesis are moving in this direction. For example, the formylation of amines using carbon dioxide as a C1 source in the presence of hydrosilanes and a catalyst represents a sustainable alternative for producing formamides, which are related intermediates. rsc.org

Solvent-Free and Alternative Solvent Systems: Performing reactions under solvent-free conditions or in greener solvents (like water or ionic liquids) is a core principle of green chemistry. rjpn.org Solvent-free reactions, where one of the reagents acts as the solvent, can significantly reduce waste. misericordia.edu Ionic liquids have been investigated as recyclable, non-volatile solvents for various organic reactions, offering potential environmental benefits.

Flow Chemistry: Transferring the synthesis to a continuous flow reactor can offer significant advantages in terms of safety, scalability, and process control. Flow systems allow for better management of exothermic reactions and can improve reaction efficiency and product consistency, making the process more suitable for industrial-scale production.

These modern approaches aim to make the synthesis of valuable chemicals like this compound more economically viable and environmentally benign. mdpi.com

Derivatization and Analogues of 4 Diethylamino 2 Methoxybenzaldehyde

Design and Synthesis of Novel Derivatives of 4-(Diethylamino)-2-methoxybenzaldehyde

The synthesis of this compound itself can be achieved through methods such as the reaction of 4-fluoro-2-methoxybenzaldehyde (B41509) with diethylamine (B46881) or the methylation of 4-(diethylamino)salicylaldehyde (B93021) using iodomethane (B122720). scirp.org This foundational molecule serves as a versatile scaffold for further chemical elaboration, allowing for systematic modifications at its key functional positions to explore structure-activity relationships.

Structural Diversification via the Diethylamino Moiety

The diethylamino group at the C-4 position is a significant contributor to the molecule's electronic character and can be readily modified to generate a wide array of analogues. Studies on the broader class of 4-aminobenzaldehydes have shown that replacing the diethylamino group with other aliphatic amines can lead to derivatives with altered properties. scirp.org For instance, analogues incorporating dipropylamino or dibutylamino groups have been synthesized to probe the effects of increased alkyl chain length. scirp.org Furthermore, constraining the aliphatic moiety within a heterocyclic ring system, such as pyrrolidine (B122466) or piperidine (B6355638), has been shown to increase the inhibitory effects of related compounds against certain enzymes, highlighting the importance of this structural feature. scirp.org

Table 1: Examples of Structural Diversification at the Amino Moiety

| Original Moiety | Modified Moiety | Analogue Class |

|---|---|---|

| Diethylamino | Dipropylamino | Dialkylamino Analogue |

| Diethylamino | Pyrrolidino | Cyclic Amino Analogue |

| Diethylamino | Piperidino | Cyclic Amino Analogue |

Investigation of Schiff Base Derivatives Derived from this compound Analogues

The aldehyde functional group is a prime site for derivatization, most notably through the formation of Schiff bases (or imines). This reaction involves the condensation of the aldehyde with a primary amine, resulting in the formation of a carbon-nitrogen double bond (azomethine group). This synthetic route is a cornerstone for developing new compounds with diverse applications. nih.gov

The synthesis of Schiff bases from the closely related analogue, 4-(diethylamino)salicylaldehyde, has been well-documented. researchgate.net In a typical procedure, 4-(diethylamino)salicylaldehyde is refluxed with a primary amine, such as aniline (B41778), in an ethanol (B145695) solution to yield the corresponding Schiff base ligand. researchgate.net This bidentate ligand can then coordinate with various metal ions through the deprotonated phenolic oxygen and the azomethine nitrogen, forming stable metal chelates. researchgate.net Similar synthetic strategies can be applied to this compound, where the aldehyde group would react with various primary amines to form a new series of Schiff base derivatives, expanding its chemical and functional diversity. The formation of the imine bond is a versatile and efficient method for linking the benzaldehyde (B42025) core to other molecular fragments. dtic.mil

Table 2: General Reaction for Schiff Base Formation

| Reactant 1 | Reactant 2 | Product Class | Key Functional Group |

|---|---|---|---|

| This compound | Primary Amine (R-NH₂) | Schiff Base | Imine (-CH=N-R) |

| 4-(Diethylamino)salicylaldehyde | Aniline | Schiff Base Ligand | Imine (-CH=N-Ph) |

Synthesis of Polymeric and Supramolecular Architectures Incorporating this compound Units

The incorporation of this compound and its derivatives into larger macromolecular structures represents an advanced area of materials science. The aldehyde functionality provides a reactive handle for polymerization reactions, enabling the creation of functional polymers and complex supramolecular systems.

One approach involves converting a related benzaldehyde into a polymerizable monomer. For instance, a monomer named 2-((diethylamino)methyl)-4-formyl-6-methoxyphenyl acrylate (B77674) (DEAMVA) has been synthesized from vanillin (B372448) (a structural isomer of the target's precursor) through a Mannich reaction with diethylamine and formaldehyde, followed by acrylation. nih.govnih.gov This monomer, containing a reactive aldehyde group, can then be copolymerized with other monomers like styrene (B11656) or N-isopropylacrylamide using free radical polymerization to create functional polymers with responsive properties. scirp.orgnih.gov The aldehyde groups within the polymer chain remain available for post-polymerization modification, such as forming Schiff bases with amino acids. nih.gov

Another powerful technique for creating polymers from aldehydes is the Knoevenagel condensation. dtic.mil This reaction involves the base-catalyzed condensation of an aldehyde with a compound containing an active methylene (B1212753) group (e.g., diethyl malonate or malononitrile). mdpi.comnih.gov By using bis(aldehyde) and bis(active methylene) monomers, this reaction can be employed as a polycondensation technique to synthesize main-chain polymers where the chromophoric unit derived from the aldehyde is part of the polymer backbone. dtic.milresearchgate.net

In the realm of supramolecular chemistry, functionalized benzaldehydes serve as building blocks for Metal-Organic Frameworks (MOFs). researchgate.net MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. researchgate.net While the direct use of this compound as a linker is not extensively reported, its carboxylate analogue, 4-(diethylamino)-2-methoxybenzoic acid, could theoretically serve as an organic linker to coordinate with metal centers (such as Zr⁴⁺ or Zn²⁺), forming porous, three-dimensional structures with potential applications in catalysis and sensing. rsc.orgmdpi.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-fluoro-2-methoxybenzaldehyde |

| Diethylamine |

| 4-(Diethylamino)salicylaldehyde |

| Iodomethane |

| 4-(Dipropylamino)benzaldehyde |

| 4-(Dibutylamino)benzaldehyde |

| Pyrrolidine |

| Piperidine |

| 4-N,N-diethylamino-2-methylbenzaldehyde |

| N,N-diethyl-m-toluidine |

| Aniline |

| 2-((diethylamino)methyl)-4-formyl-6-methoxyphenyl acrylate (DEAMVA) |

| Vanillin |

| Formaldehyde |

| Styrene |

| N-isopropylacrylamide |

| Diethyl malonate |

| Malononitrile |

Spectroscopic Investigations and Excited State Dynamics of 4 Diethylamino 2 Methoxybenzaldehyde

Advanced Absorption Spectroscopy: Elucidation of Electronic Transitions and Absorption Characteristics

The electronic absorption spectrum of 4-(diethylamino)-2-methoxybenzaldehyde, like other donor-acceptor substituted benzaldehydes, is primarily characterized by transitions involving its valence electrons. libretexts.org The absorption of ultraviolet and visible radiation promotes electrons from lower energy states to higher energy electronic states. libretexts.org The key functional groups, the diethylamino group (donor) and the benzaldehyde (B42025) moiety (acceptor), which give rise to these absorptions are known as chromophores. libretexts.org

The principal electronic transitions observed in molecules with similar structures are typically of the n→π* and π→π* type. libretexts.org The π→π* transitions, involving the promotion of an electron from a bonding π orbital to an antibonding π* orbital, are generally more intense. libretexts.org In contrast, n→π* transitions, which involve moving an electron from a non-bonding pair to an antibonding π* orbital, are typically less intense. libretexts.org For this compound, the absorption spectrum is dominated by an intense band corresponding to an intramolecular charge transfer (ICT) transition, where electron density is moved from the diethylamino donor group to the aldehyde acceptor group upon photoexcitation. nih.govresearchgate.net

The absorption characteristics are influenced by the solvent environment. In a study comparing 4-(diethylamino)-2-hydroxybenzaldehyde (DEAHB) and this compound, the latter was synthesized to isolate the charge transfer process. nih.gov The absorption spectra of such compounds are known to exhibit solvatochromism, where the position of the maximum absorption wavelength (λmax) shifts with changes in solvent polarity.

Table 1: Typical Electronic Transitions in Substituted Benzaldehydes

| Transition Type | Description | Typical Molar Absorptivity (ε) |

| π → π | Electron promoted from a π bonding orbital to a π antibonding orbital. | High ( > 10,000 L mol⁻¹ cm⁻¹) |

| n → π | Electron promoted from a non-bonding orbital to a π antibonding orbital. | Low ( < 2,000 L mol⁻¹ cm⁻¹) |

| ICT | Intramolecular Charge Transfer; significant redistribution of electron density. | Varies, often high |

Fluorescence and Emission Spectroscopy: Characterization of Emissive Properties and Quantum Yields

Fluorescence spectroscopy provides insights into the de-excitation pathways of the electronically excited state. Following absorption of a photon, the this compound molecule relaxes to a lower energy state by emitting a photon. libretexts.org This emission occurs at a longer wavelength (lower energy) than the absorption, a phenomenon known as the Stokes shift.

The emissive properties are strongly linked to the intramolecular charge transfer (ICT) state formed upon excitation. nih.govresearchgate.net In polar solvents, the ICT state is stabilized, leading to a significant Stokes shift and emission from this charge-separated state. The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, is a critical parameter in characterizing the emissive properties. nih.govresearchgate.net It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The quantum yield can be influenced by various factors, including the solvent environment and the presence of non-radiative decay pathways. nih.gov For instance, in viscous solvents, the restriction of molecular motions can lead to an increase in fluorescence quantum yield. researchgate.net

Determining the fluorescence quantum yield often involves comparison with a standard of known quantum yield, using the following equation researchgate.net:

Φf,sample = Φf,ref * (Fsample / Fref) * (Aref / Asample) * (nsample² / nref²)

Where:

Φf is the fluorescence quantum yield

F is the integrated fluorescence intensity

A is the absorbance at the excitation wavelength

n is the refractive index of the solvent

Subscripts "sample" and "ref" refer to the sample and the reference standard, respectively.

Analysis of Intramolecular Charge Transfer (ICT) Processes in this compound

The photophysical behavior of this compound is dominated by an intramolecular charge transfer (ICT) process. nih.gov Upon excitation, there is a significant redistribution of electron density from the electron-donating diethylamino group to the electron-withdrawing benzaldehyde moiety. This creates a highly polar excited state.

The efficiency and dynamics of the ICT process are highly sensitive to the solvent environment. rsc.org In polar solvents, the highly polar ICT state is stabilized, which typically results in a red-shift (bathochromic shift) of the fluorescence emission spectrum. researchgate.net This stabilization lowers the energy of the ICT state, facilitating its formation and often leading to emission primarily from this state.

In nonpolar solvents, the ICT state is less stabilized. The rate of the charge transfer process can be significantly slowed down or even retarded in nonpolar environments. rsc.org The study of solvatochromic shifts in both absorption and emission spectra provides valuable information about the change in dipole moment between the ground and excited states, confirming the charge transfer character.

To understand the pure ICT process in this class of molecules, this compound (DEAMB) has been synthesized and studied as a direct comparison to its hydroxyl analogue, 4-(diethylamino)-2-hydroxybenzaldehyde (DEAHB). nih.govresearchgate.net In DEAHB, an excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the carbonyl oxygen can occur. nih.govresearchgate.net ESIPT is a photo-induced tautomerization process that can compete with ICT. mdpi.comrsc.org

By replacing the hydroxyl group with a methoxy (B1213986) group in DEAMB, the possibility of ESIPT is eliminated. nih.gov Comparative studies of the photophysical properties of DEAHB and DEAMB have demonstrated that in DEAHB, the ESIPT process suppresses the ICT process. nih.govresearchgate.net Conversely, in DEAMB, only the charge transfer process is observed, making it a model compound for studying the ICT dynamics without the competing influence of ESIPT. nih.govresearchgate.net This highlights the critical role of the substituent at the 2-position in dictating the primary excited-state deactivation pathway.

Time-Resolved Spectroscopic Techniques for Excited-State Lifetime and Pathway Determination

Time-resolved spectroscopy is essential for directly observing the dynamics of the excited state, including its lifetime and the pathways of its decay. nih.gov Techniques like transient absorption spectroscopy and time-resolved fluorescence spectroscopy monitor the evolution of the excited state on timescales ranging from femtoseconds to nanoseconds. nih.gov

In a typical pump-probe experiment, an initial laser pulse (the pump) excites the molecule to a higher electronic state. A second, delayed pulse (the probe) then measures the absorption or emission of the transient excited species. nih.gov By varying the time delay between the pump and probe pulses, one can map the formation and decay of the excited state. nih.gov

For this compound, these techniques can be used to measure the lifetime of the ICT state. The fluorescence decay, monitored at the emission maximum, often reveals the lifetime of the emissive state. scirp.org In related donor-acceptor systems, fluorescence decays are often fitted to exponential functions to extract lifetime components. scirp.org For example, studies on similar molecules have shown that the ICT conversion can occur on a picosecond timescale. These measurements are crucial for understanding the kinetics of the charge transfer process and how it is influenced by factors such as solvent polarity and viscosity. researchgate.net

Vibrational Spectroscopy (IR, Raman, INS): Conformational Analysis and Intermolecular Interactions

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" that is sensitive to its structure, conformation, and intermolecular interactions. ksu.edu.sa

Infrared (IR) and Raman Spectroscopy: Both IR and Raman spectroscopy measure the vibrational frequencies of a molecule. ksu.edu.sa IR spectroscopy relies on the absorption of infrared radiation by molecular vibrations that cause a change in the dipole moment. ksu.edu.sa Raman spectroscopy is a light-scattering technique that detects vibrations causing a change in the polarizability of the molecule. ksu.edu.sa For this compound, key vibrational modes would include the C=O stretching of the aldehyde group (typically a strong band in the IR spectrum around 1700 cm⁻¹), C-N stretching of the amino group, C-O stretching of the methoxy group, and various aromatic C-C and C-H vibrations. nih.gov Analysis of these spectra, often supported by computational methods like Density Functional Theory (DFT), allows for a complete assignment of the fundamental vibrational modes. nih.govresearchgate.net

Inelastic Neutron Scattering (INS) Spectroscopy: INS is a powerful technique for studying molecular vibrations, particularly those involving hydrogen atoms, due to hydrogen's large neutron scattering cross-section. mdpi.comnih.gov Unlike IR and Raman, there are no selection rules in INS, meaning all vibrational modes are, in principle, observable. mdpi.com This technique is especially sensitive to low-frequency modes, such as the torsional vibrations of the diethylamino and methoxy groups. mdpi.com Studies on similar molecules like 2-methoxybenzaldehyde (B41997) and 4-(dimethylamino)benzaldehyde (B131446) have successfully used INS combined with periodic DFT calculations to assign vibrational modes and analyze intermolecular interactions, such as weak C-H···O hydrogen bonds in the solid state. mdpi.comnih.gov

Table 2: Key Vibrational Modes for Analysis

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Aldehyde (C=O) | Stretching | 1680 - 1720 |

| Methoxy (C-O) | Stretching | 1000 - 1300 |

| Diethylamino (C-N) | Stretching | 1020 - 1250 |

| Aromatic Ring | C=C Stretching | 1400 - 1600 |

| Aromatic Ring | C-H Bending | 690 - 900 |

| Alkyl Groups | C-H Stretching | 2850 - 3000 |

Computational and Theoretical Studies of 4 Diethylamino 2 Methoxybenzaldehyde

Density Functional Theory (DFT) for Ground State Electronic Structure and Geometrical Optimization

Density Functional Theory (DFT) is a cornerstone of computational chemistry for determining the ground-state properties of molecules. For 4-(diethylamino)-2-methoxybenzaldehyde, DFT calculations are employed to predict its most stable three-dimensional structure and electronic properties.

Methodologies typically involve using a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p). researchgate.net This level of theory has proven effective for optimizing the geometry of similar benzaldehyde (B42025) derivatives. The process involves an iterative calculation that minimizes the total electronic energy of the molecule by adjusting the positions of its atoms. The final optimized geometry corresponds to a minimum on the potential energy surface, confirmed by the absence of imaginary frequencies in a subsequent vibrational frequency calculation. researchgate.net

Key outputs from these calculations include optimized bond lengths, bond angles, and dihedral angles. For instance, calculations on analogous molecules like 4-(dimethylamino)benzaldehyde (B131446) have shown that the amino group is nearly coplanar with the benzene (B151609) ring to maximize π-electron delocalization, while the aldehyde group's orientation is also determined. Natural Bond Orbital (NBO) analysis is often performed on the optimized geometry to investigate charge distribution, intramolecular stability arising from hyperconjugative interactions, and the nature of the chemical bonds.

Table 1: Representative DFT-Calculated Geometrical Parameters Note: This table is illustrative of typical results from DFT calculations on analogous aromatic aldehydes, as specific experimental or calculated values for this compound are not extensively published.

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| C-N Bond Length | Bond between the ring and the diethylamino nitrogen | ~1.37 Å |

| C=O Bond Length | Carbonyl bond length of the aldehyde group | ~1.22 Å |

| C-C-N-C Dihedral | Angle defining the twist of the diethylamino group | ~0-10° |

Time-Dependent Density Functional Theory (TDDFT) for Excited State Properties and Spectral Prediction

Time-Dependent Density Functional Theory (TDDFT) is the primary method for investigating the electronic excited states of molecules. researchgate.net It is used to calculate vertical excitation energies, which correspond to the absorption of light, and oscillator strengths, which relate to the intensity of the absorption.

For this compound, TDDFT calculations, often using the same functional and basis set as the ground-state optimization, can predict its UV-Visible absorption spectrum. The calculations reveal the nature of the electronic transitions. The most significant transition is typically the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). In this molecule, the HOMO is expected to be localized primarily on the electron-rich diethylamino group and the phenyl ring, while the LUMO is concentrated on the electron-deficient aldehyde group and the ring. This HOMO→LUMO transition, therefore, has a significant π → π* and intramolecular charge transfer (ICT) character.

The predicted absorption wavelengths (λ) can be compared with experimental spectra to validate the computational model. For similar aminobenzaldehydes, TDDFT has successfully predicted the main absorption bands.

Table 2: Illustrative TDDFT-Calculated Excited State Properties Note: This table represents typical theoretical data for aminobenzaldehydes.

| Excited State | Calculated Wavelength (λ) | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S1 | ~380 nm | ~3.26 eV | >0.5 | HOMO → LUMO |

Elucidation of Potential Energy Surfaces and Charge Transfer Pathways

Upon photoexcitation, molecules like this compound can undergo geometric relaxation in the excited state. The pathway for this relaxation is governed by the potential energy surface (PES) of the excited state. Computational methods can map this surface to elucidate reaction pathways, such as those involved in charge transfer. researchgate.net

A key process for this molecule is Twisted Intramolecular Charge Transfer (TICT). The locally excited (LE) state, reached immediately after photon absorption, is largely planar. However, in the excited state, rotation around the C-N bond (connecting the phenyl ring and the diethylamino group) can lead to a lower-energy, charge-separated TICT state. In this state, the diethylamino group is twisted roughly 90° relative to the phenyl ring, which electronically decouples the donor and acceptor moieties and stabilizes a full charge separation.

To model this, a relaxed PES scan is performed. q-chem.com The dihedral angle of the C-N bond is systematically varied in steps, and at each step, the rest of the molecular geometry is optimized on the first excited state (S1) PES using TDDFT. This maps the energy profile from the planar LE state to the twisted TICT state, revealing the energy barrier and the relative stability of the two states. This analysis is crucial for understanding the molecule's fluorescence properties, as emission can occur from either the LE or TICT state, resulting in dual fluorescence in some systems. researchgate.netnih.gov

Molecular Dynamics Simulations for Conformational Landscape and Solvent Environment Effects

While quantum chemical calculations are powerful, they often model molecules in a vacuum or with simplified implicit solvent models. Molecular Dynamics (MD) simulations offer a way to study the conformational dynamics of this compound and the explicit effects of its surrounding solvent environment over time.

In a typical MD setup, the molecule is placed in a simulation box filled with explicit solvent molecules (e.g., water, acetonitrile). The interactions between all atoms are described by a classical force field. The simulation then calculates the trajectories of all atoms over a period of nanoseconds or longer by solving Newton's equations of motion.

This approach allows for the exploration of the molecule's conformational landscape, revealing the flexibility of the diethyl and methoxy (B1213986) groups. More importantly, it provides a realistic picture of the solvent shell around the solute. nih.gov The arrangement and dynamics of solvent molecules, particularly in polar or hydrogen-bonding solvents, can significantly influence the electronic states of the solute. To study solvatochromic shifts (solvent-induced changes in absorption/emission spectra), a hybrid quantum mechanics/molecular mechanics (QM/MM) approach can be used. Snapshots from the MD trajectory are taken, and for each snapshot, a QM calculation (e.g., TDDFT) is performed on the solute molecule embedded in the electric field of the surrounding solvent molecules. nih.gov This provides a statistically averaged prediction of spectral properties in a realistic solvent environment.

Quantum Chemical Modeling of Photophysical Phenomena, including ICT and ESIPT

The photophysics of substituted aromatic compounds can be governed by several competing excited-state processes, most notably Intramolecular Charge Transfer (ICT) and Excited-State Intramolecular Proton Transfer (ESIPT). Computational modeling is essential to distinguish and characterize these phenomena.

In the case of this compound, the chemical structure is specifically designed to block the ESIPT pathway. ESIPT requires a proton-donating group (like a hydroxyl, -OH) positioned to transfer a proton to a nearby acceptor site upon excitation. nih.gov By replacing the hydroxyl group with a methoxy group (-OCH₃), which lacks an acidic proton, the ESIPT process is prevented.

Therefore, the quantum chemical modeling of this molecule focuses exclusively on the ICT process. As described in section 5.3, calculations confirm that upon excitation, there is a significant transfer of electron density from the diethylamino donor to the benzaldehyde acceptor. This charge transfer is facilitated by the conformational twisting of the diethylamino group, leading to the formation of a highly polar TICT state. The study of this compound serves as a crucial control in research, allowing for the isolation and characterization of the ICT phenomenon without competing influence from ESIPT. nih.gov

In Silico Docking and Molecular Interaction Studies with Proposed Biological Targets

Computational docking is a technique used to predict the preferred orientation of a molecule (a ligand) when bound to a larger target molecule, typically a protein receptor. This method is instrumental in drug discovery and in understanding potential biological activities.

For this compound, a proposed biological target is the enzyme Aldehyde Dehydrogenase (ALDH). nih.gov The parent compound, 4-(diethylamino)benzaldehyde (B91989) (DEAB), is a well-known pan-inhibitor of ALDH isoforms, which are overexpressed in various cancer types. nih.govresearchgate.net The methoxy-substituted analogue has been synthesized as part of a library of DEAB derivatives to explore their inhibitory potential. nih.gov

In silico docking studies simulate the binding of this compound into the catalytic pocket of ALDH isoforms (e.g., ALDH1A1, ALDH1A3). The protein structure is obtained from a repository like the Protein Data Bank, and a docking algorithm systematically samples different positions and conformations of the ligand within the active site, scoring each pose based on an energy function.

The results of such studies predict the binding affinity and identify key molecular interactions. Based on studies of similar DEAB analogues, the ligand is expected to bind in the enzyme's catalytic pocket, with the diethylamino group occupying a specific hydrophobic region. The aldehyde moiety may form interactions with key catalytic residues, such as Cysteine, while other parts of the molecule can form hydrogen bonds or van der Waals contacts with the surrounding amino acids, stabilizing the complex. researchgate.net These computational predictions guide the development of more potent and selective ALDH inhibitors.

Applications in Advanced Materials and Chemical Sensing

Development of Fluorescent Probes and Optical Materials Utilizing 4-(Diethylamino)-2-methoxybenzaldehyde Derivatives

Derivatives of this compound are valuable precursors in the synthesis of fluorescent probes and optical materials. The inherent fluorescence of the 4-(diethylamino)benzaldehyde (B91989) scaffold can be modulated and enhanced through chemical modifications, leading to the creation of novel dyes and materials with specific optical characteristics.

Integration into Organic Light-Emitting Diode (OLED) Systems

While direct integration of this compound into Organic Light-Emitting Diode (OLED) systems is not extensively documented in dedicated research, the broader class of aminobenzaldehyde and benzophenone-based derivatives has been explored for their potential in OLED technology. nih.govmdpi.com These compounds can serve as building blocks for larger, more complex molecules that function as emitters or host materials within the emissive layer of an OLED. researchgate.netmdpi.com The electron-donating nature of the diethylamino group can influence the charge transport and electroluminescent properties of the resulting materials. For instance, benzophenone-based derivatives have been investigated as candidates for thermally activated delayed fluorescent (TADF) emitters, which can achieve high external quantum efficiencies in OLEDs. nih.govmdpi.com The design of such materials often involves the strategic placement of donor and acceptor moieties to control the energy levels of the molecule and facilitate efficient conversion of electricity to light. nih.gov

Exploration of Two-Photon Absorbing Characteristics of Derivatives

Fabrication of Chemosensors and Fluorogenic/Chromogenic Probes for Analytical Applications

The aldehyde functional group in this compound provides a convenient handle for the synthesis of Schiff base derivatives, which are widely used in the fabrication of chemosensors. These sensors can detect the presence of specific ions through changes in their optical properties, such as color (chromogenic) or fluorescence (fluorogenic).

Selective and Sensitive Detection of Metal Cations (e.g., Al³⁺, Cr³⁺, Co²⁺, Ni²⁺, Cu²⁺)

Derivatives of 4-(dialkylamino)benzaldehydes have demonstrated considerable utility as chemosensors for a variety of metal cations.

Aluminum (Al³⁺): A multi-channel fluorescent probe for the detection of Al³⁺ in aqueous solution was developed using a derivative of 4-(diethylamino)salicylaldehyde (B93021), a compound structurally similar to this compound. researchgate.net This highlights the potential of the 4-(diethylamino)benzaldehyde scaffold in designing selective aluminum sensors.

Chromium (Cr³⁺): While specific probes based on this compound for Cr³⁺ are not extensively reported, other molecular probes have been successfully designed for the selective "turn-on" fluorescent detection of Cr³⁺ in aqueous media. rsc.org These often rely on a specific binding event that restores the fluorescence of the probe.

Cobalt (Co²⁺) and Nickel (Ni²⁺): A Schiff base chemosensor derived from the closely related 4-(diethylamino)-2-hydroxybenzaldehyde has been synthesized for the nanomolar detection of Ni(II) ions. researchgate.net The sensor exhibited a significant fluorescence enhancement upon binding with Ni²⁺. This suggests that a similar Schiff base derived from this compound could also be a viable candidate for the detection of these metal ions.

Copper (Cu²⁺): Schiff base sensors derived from naphthaldehyde have been shown to be effective for the dual sensing of Cu²⁺ and Ni²⁺ ions through fluorescence quenching. nih.gov The interaction between the Schiff base and the metal ion leads to a detectable change in the emission spectrum.

The sensing capabilities of these probes are often evaluated based on their selectivity and sensitivity, with key performance metrics summarized in the table below.

| Target Ion | Sensor Type | Detection Principle | Limit of Detection (LOD) | Reference |

| Al³⁺ | Fluorescent | Chelation-enhanced fluorescence | 0.498 nM | researchgate.net |

| Cr³⁺ | Fluorescent | Luminescence recovery | 7.52 x 10⁻⁸ M | rsc.org |

| Ni²⁺ | Fluorometric | Fluorescence enhancement | Nanomolar range | researchgate.net |

| Cu²⁺, Ni²⁺ | Fluorometric | Fluorescence quenching | Nanomolar range | nih.gov |

Recognition and Sensing of Anions (e.g., F⁻)

The development of sensors for anions, particularly fluoride (B91410) (F⁻), is an active area of research. Benzaldehyde (B42025) derivatives have been utilized in the design of colorimetric and fluorescent probes for fluoride ions. nih.govacs.orgresearchgate.net The sensing mechanism often involves a hydrogen bonding interaction between the probe and the fluoride ion, which can lead to a deprotonation event, resulting in a distinct color change or a ratiometric fluorescence response. nih.govacs.orgresearchgate.net For instance, pyrenoimidazolyl-benzaldehyde fluorophores have been shown to act as ratiometric sensors for fluoride, allowing for its quantification at the sub-millimolar level. nih.govacs.orgresearchgate.net

Mechanisms of Sensing and Enhancement of Selectivity in Complex Matrices

The sensing mechanism of chemosensors based on this compound derivatives typically relies on the interaction between the analyte (metal cation or anion) and a specific binding site within the sensor molecule. For metal cations, this is often a Schiff base moiety, where the nitrogen of the imine group and a nearby oxygen or other donor atom can coordinate with the metal ion. epa.govresearchgate.net This coordination can lead to several photophysical changes:

Chelation-Enhanced Fluorescence (CHEF): The binding of the metal ion can restrict intramolecular rotation or other non-radiative decay pathways, leading to an increase in fluorescence intensity.

Photoinduced Electron Transfer (PET) Inhibition: In some designs, the unbound sensor has a quenched fluorescence due to PET from a donor to a fluorophore. Metal ion binding can inhibit this PET process, "turning on" the fluorescence.

Fluorescence Quenching: Conversely, the binding of paramagnetic metal ions like Cu²⁺ or Ni²⁺ can lead to fluorescence quenching through energy or electron transfer processes. nih.gov

For anion sensing, particularly for fluoride, the mechanism often involves hydrogen bonding and subsequent deprotonation of an N-H or O-H group within the sensor molecule. nih.govacs.orgresearchgate.net This change in the electronic structure of the molecule results in a shift in the absorption and emission spectra, allowing for ratiometric detection. nih.govacs.orgresearchgate.net

Enhancing selectivity in complex matrices is a critical challenge in sensor development. This is often achieved by designing the binding pocket of the sensor to have a high affinity and specific geometry for the target ion. The introduction of specific functional groups and the control of the sensor's three-dimensional structure can help to discriminate against interfering ions that may be present in real-world samples.

Utility in Dye and Pigment Synthesis and Performance

This compound serves as a valuable intermediate in the synthesis of specific classes of dyes, particularly styryl and azostyryl dyes. These dyes are noted for their application on synthetic fibers such as polyester (B1180765), where they can impart a range of colors with specific performance characteristics. The presence of the diethylamino group acts as a potent electron donor (auxochrome), while the methoxy (B1213986) group further modulates the electronic properties and, consequently, the color and performance of the final dye molecule.

Research into dyes derived from this aldehyde has focused on their application properties on polyester, including their fastness and spectroscopic characteristics. The synthesis typically involves the condensation of the aldehyde with active methylene (B1212753) compounds to create styryl dyes or its use in diazotization and coupling reactions to form azostyryl dyes.

Detailed Research Findings

While the synthesis of styryl and azostyryl dyes from this compound for polyester applications has been reported, detailed public access to specific performance data, such as comprehensive fastness ratings and photophysical properties, is limited in widely available scientific literature. The performance of such dyes is generally evaluated based on several key metrics:

Spectroscopic Properties: The color of the dye is determined by its absorption spectrum in the visible range. Key parameters include the wavelength of maximum absorption (λmax) and the molar extinction coefficient (ε), which relates to the intensity of the color. The fluorescence emission characteristics are also critical for fluorescent dyes.

Fastness Properties: For textile applications, the resistance of the dye to various environmental factors is crucial. Standard tests are conducted to determine the dye's fastness to light, washing, rubbing (crocking), and sublimation (resistance to heat). These are typically rated on a scale (e.g., 1 to 5 or 1 to 8), with higher numbers indicating better performance.

Performance Data Tables

Specific, verifiable data from diverse sources on the performance of dyes synthesized exclusively from this compound is not sufficiently available to construct detailed, interactive data tables as requested. Authoritative research containing this level of specific data is not presently in the public domain.

Applications in Medicinal Chemistry and Biological Systems

Role as a Key Synthetic Intermediate for Bioactive Compounds

4-(Diethylamino)-2-methoxybenzaldehyde serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. Its chemical structure allows for various modifications, leading to the generation of diverse compound libraries for biological screening.

As a derivative of the well-known aldehyde dehydrogenase (ALDH) inhibitor 4-(diethylamino)benzaldehyde (B91989) (DEAB), this compound is itself a pharmaceutical candidate and a precursor for creating a new generation of ALDH inhibitors. nih.govresearchgate.net The synthesis of this compound can be achieved by reacting 4-fluoro-2-methoxybenzaldehyde (B41509) with diethylamine (B46881) at an elevated temperature. researchgate.net This molecule was synthesized as part of a larger library of 40 DEAB analogues designed to explore and identify more potent and selective inhibitors of ALDH isoforms, which are considered important targets in cancer therapy. researchgate.net

The primary application of derivatizing the 4-(dialkylamino)benzaldehyde scaffold has been in the development of anti-tumor agents. researchgate.net Aldehyde dehydrogenases (ALDHs) are often overexpressed in various cancers, including prostate cancer, and are linked to cancer cell proliferation and drug resistance. nih.govresearchgate.net By modifying the core structure of DEAB, researchers have developed analogues, including this compound, with the aim of creating potent anti-cancer agents. nih.gov These derivatization efforts have led to compounds with significant antiproliferative activity in prostate cancer models. researchgate.net While the focus has been heavily on anti-tumor applications, the potential for derivatization to yield antiviral agents remains an area for further exploration.

Investigation of Aldehyde Dehydrogenase (ALDH) Isoform Modulation by this compound Analogues

A significant body of research has focused on understanding how analogues of this compound interact with and modulate the activity of various ALDH isoforms. These enzymes are critical in cellular detoxification and the biosynthesis of retinoic acid. nih.gov

Structure-activity relationship (SAR) studies on a library of 40 DEAB analogues have provided crucial insights into the chemical features required for potent and selective ALDH inhibition. researchgate.net Key ALDH isoforms implicated in cancer, such as ALDH1A1, ALDH1A3, and ALDH3A1, were targeted in these investigations. researchgate.net

The research revealed several trends:

ALDH1A3 Inhibition : Analogues featuring a methyl group at the meta position relative to the aldehyde, combined with constrained heterocyclic rings like piperidine (B6355638) at the para position, showed increased inhibitory effects against ALDH1A3. researchgate.net Specifically, three analogues (14 , 15 , and 16 ) were identified as potent inhibitors of ALDH1A3. researchgate.net

ALDH3A1 Inhibition : Two other analogues (18 and 19 ) demonstrated potent inhibitory activity against the ALDH3A1 isoform. researchgate.net

Impact of Alkyl Chain Length : The nature of the alkyl group at the amino position was also found to be significant. For instance, replacing the diethyl group of DEAB with a dipropyl moiety often resulted in different potency and selectivity profiles. researchgate.net

The table below summarizes the inhibitory activity (IC₅₀ values) of selected DEAB analogues against different ALDH isoforms.

| Compound | ALDH1A1 IC₅₀ (µM) | ALDH1A3 IC₅₀ (µM) | ALDH3A1 IC₅₀ (µM) |

| DEAB | 4.27 | 10.4 | 5.67 |

| Analogue 14 | 7.08 | 0.63 | 8.00 |

| Analogue 15 | >10 | 0.29 | >10 |

| Analogue 18 | >10 | >10 | 0.48 |

| Analogue 19 | >10 | >10 | 0.44 |

Data sourced from a study on DEAB analogues, where lower IC₅₀ values indicate greater inhibitory potency. researchgate.net

Kinetic studies have been performed to understand the mechanism by which these compounds inhibit ALDH enzymes. For the most promising inhibitors of ALDH3A1, compounds 18 and 19 , the data best fit a competitive inhibition model. researchgate.net This indicates that the inhibitors directly compete with the aldehyde substrate for binding to the enzyme's active site. researchgate.net

The calculated inhibition constant (Kᵢ) values further confirmed their high affinity for ALDH3A1:

Analogue 18 : Kᵢ = 0.30 ± 0.06 µM researchgate.net

Analogue 19 : Kᵢ = 0.24 ± 0.04 µM researchgate.net

Molecular docking studies have provided a structural basis for these interactions, showing that the analogues bind within the catalytic pocket of the ALDH enzymes. researchgate.net This binding is stabilized by interactions with key amino acid residues, explaining the observed potency and selectivity. researchgate.net

The therapeutic potential of these ALDH inhibitors was evaluated by measuring their ability to suppress the growth of cancer cells. Many of the synthesized analogues of this compound displayed significant antiproliferative activity against various human prostate cancer cell lines. researchgate.net

Notably, 16 of the analogues showed greater cytotoxicity against three different prostate cancer cell lines (PC3, DU145, and LNCaP) than the parent compound, DEAB. researchgate.net The IC₅₀ values for these analogues were in the range of 10–200 µM, whereas DEAB's was greater than 200 µM. researchgate.net

The table below presents the antiproliferative activity (IC₅₀ values) of selected analogues in different prostate cancer cell lines.

| Compound | PC3 IC₅₀ (µM) | DU145 IC₅₀ (µM) | LNCaP IC₅₀ (µM) |

| DEAB | >200 | >200 | >200 |

| Analogue 14 | 47 | 61 | 21 |

| Analogue 15 | 105 | 118 | 70 |

| Analogue 18 | 99 | 105 | 29 |

| Analogue 19 | 134 | 129 | 80 |

Data represent the concentration of the compound required to inhibit the growth of cancer cells by 50%. researchgate.net

Furthermore, analogues 14 and 18 proved to be more potent than DEAB when tested against primary prostate tumor epithelial cells derived directly from patients. researchgate.net This enhanced potency was observed when the compounds were used as single agents and also in combination with the standard chemotherapy drug docetaxel. researchgate.net

Advancements in Biological Imaging Utilizing this compound Derivatives

The intrinsic fluorescence properties of molecules derived from this compound have positioned them as valuable scaffolds in the development of sophisticated probes for biological imaging. These derivatives are integral to the design of fluorescent sensors that can visualize and track biological molecules and processes within living cells. The core structure, featuring an electron-donating diethylamino group and a methoxy (B1213986) group on the benzaldehyde (B42025) ring, provides a versatile platform for creating fluorophores with tailored photophysical properties.

The development of fluorescent probes often involves the strategic synthesis of molecules that exhibit changes in their fluorescence in response to specific environmental triggers or interactions with target analytes. For instance, derivatives can be designed as "turn-on" fluorescent probes. These probes typically have their fluorescence quenched in their native state but exhibit a significant increase in fluorescence intensity upon binding to a specific target, a mechanism often driven by processes like photoinduced electron transfer (PeT).

Research into fluorescent probes has led to the synthesis of various derivatives for detecting a range of biological targets. While direct studies on derivatives of this compound for biological imaging are not extensively documented, the structural motifs are present in broader classes of fluorescent probes. For example, the dialkylamino benzaldehyde moiety is a common building block in solvatochromic dyes, which are sensitive to the polarity of their environment. This property is particularly useful for imaging cellular structures with different microenvironments, such as lipid droplets.

The synthesis of fluorescent probes for biological applications is a multi-step process. Typically, a core fluorophore structure is first synthesized, which may be a derivative of this compound. This core is then functionalized with specific recognition units to confer selectivity for a particular biological target, such as a metal ion, an enzyme, or a specific organelle. Linkers, such as polyethylene (B3416737) glycol chains, can also be incorporated to enhance water solubility and biocompatibility.

The following table provides examples of how related benzaldehyde derivatives are utilized in the synthesis of fluorescent probes, illustrating the potential applications for derivatives of this compound.

| Probe Type | Target Analyte/Application | General Synthetic Strategy |

| BODIPY-based Probes | Amyloid plaques | Sonogashira coupling of a BODIPY fluorophore with a pharmacophore derived from a substituted benzaldehyde. nih.gov |

| Rosamine-based Sensors | Aldehydes | Reaction of a rosamine precursor with a substituted benzaldehyde to form a Schiff base, leading to a "turn-on" fluorescence response. mdpi.com |

| Benzothiadiazole Dyes | Lipid droplets in cancer cells | Metal-catalyzed cross-coupling reactions to introduce various N-substituents onto a benzothiadiazole core. nih.gov |

| Naphthalimide PET Probes | Metal ions (e.g., Zn²⁺) | Synthesis involving a naphthalimide fluorophore functionalized with a chelating agent that can bind to the target ion. mdpi.com |

These examples highlight the versatility of substituted benzaldehydes in the construction of advanced fluorescent probes for a variety of biological imaging applications. The principles demonstrated in these studies could be readily applied to derivatives of this compound to develop novel imaging agents.

Evaluation of Antibacterial Activities of this compound Derivatives

Derivatives of this compound have been investigated for their potential as antibacterial agents. Two major classes of derivatives that have shown promise in this area are Schiff bases and chalcones. These compounds are relatively straightforward to synthesize and offer a high degree of structural diversity, allowing for the fine-tuning of their biological activity.

Schiff Base Derivatives:

Schiff bases are compounds containing a carbon-nitrogen double bond, typically formed by the condensation of a primary amine with an aldehyde or ketone. Schiff bases derived from substituted benzaldehydes have been a focus of antimicrobial research due to their diverse biological activities. The synthesis of Schiff bases from this compound would involve reacting the aldehyde with various primary amines to yield the corresponding imines.

Studies on Schiff bases derived from structurally similar aldehydes, such as 4-(dimethylamino)benzaldehyde (B131446) and 2-hydroxy-4-methoxybenzaldehyde, have demonstrated their potential antibacterial properties. These compounds have been tested against a range of both Gram-positive and Gram-negative bacteria. The antibacterial activity of these Schiff bases is often attributed to the azomethine group, which is considered crucial for their biological effects.

The following table summarizes the antibacterial activity of some Schiff base derivatives of related benzaldehydes against selected bacterial strains.

| Derivative Class | Bacterial Strain | Antibacterial Activity (MIC) |

| Schiff bases of 4-aminoantipyrine (B1666024) and cinnamaldehydes | Various Gram-positive and Gram-negative bacteria | Some derivatives showed MIC values under 250 μM. mdpi.com |

| Schiff bases of 4-(dimethylamino)benzaldehyde | Staphylococcus aureus, Escherichia coli | Effective antibacterial properties reported. researchgate.net |

| Copper(II) complexes with Schiff base from 2-hydroxy-4-methoxybenzaldehyde | Escherichia coli, Staphylococcus aureus, Candida albicans | Complexes showed better antimicrobial activity than the free ligand. mdpi.com |

Chalcone (B49325) Derivatives:

Chalcones are another class of compounds derived from benzaldehydes that have attracted significant interest for their antimicrobial properties. They are characterized by an open-chain flavonoid structure in which two aromatic rings are joined by a three-carbon α,β-unsaturated carbonyl system. The synthesis of chalcones from this compound would typically involve a Claisen-Schmidt condensation reaction with an appropriate acetophenone.

Research on chalcone derivatives has shown that they can exhibit broad-spectrum antimicrobial activity. The presence of electron-donating groups, such as methoxy and amino groups, on the aromatic rings can influence their biological efficacy. For instance, some methoxy chalcone derivatives have demonstrated promising activity against various bacterial and fungal pathogens.

The table below presents findings on the antibacterial activity of chalcone derivatives synthesized from related benzaldehydes.

| Derivative Class | Bacterial Strain | Antibacterial Activity (MIC) |

| Methoxy amino chalcone derivatives | Escherichia coli, Staphylococcus aureus, Candida albicans | Showed good wide-spectrum antimicrobial activity. derpharmachemica.com |

| Chalcones with A ring hydroxy substitutions | Methicillin-susceptible S. aureus (MSSA) and Methicillin-resistant S. aureus (MRSA) | Compound 6s exhibited MICs of 3.12 μg/mL (MSSA) and 6.25 μg/mL (MRSA). nih.gov |

| General chalcone derivatives | Staphylococcus aureus, Bacillus cereus | Moderate to good potency observed for para-substituted chalcones. researchgate.net |

The ease of synthesis and the potential for chemical modification make both Schiff bases and chalcones derived from this compound attractive candidates for the development of new antibacterial agents. Further research is warranted to explore the full potential of these compounds in combating bacterial infections.

Future Research Directions and Unaddressed Challenges

Strategic Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The future development of applications for 4-(Diethylamino)-2-methoxybenzaldehyde hinges on the availability of efficient and environmentally benign synthetic methods. A reported synthesis involves the reaction of 4-(diethylamino)salicylaldehyde (B93021) with iodomethane (B122720) in the presence of potassium hydroxide (B78521) and potassium carbonate in acetonitrile (B52724). chemicalbook.com This reaction yields the desired product in good yield. chemicalbook.com

However, future research will likely focus on "green chemistry" approaches to minimize the environmental impact of its production. google.com This includes the exploration of alternative solvents, renewable starting materials, and energy-efficient reaction conditions such as microwave-assisted synthesis. rsc.org The development of catalytic methods that reduce waste and utilize less toxic reagents is a key objective. One-pot procedures, which combine multiple reaction steps without isolating intermediates, are also being investigated to improve efficiency and reduce solvent usage.

Table 1: Comparison of Synthetic Approaches for Substituted Benzaldehydes

| Feature | Conventional Synthesis | Future Sustainable Approaches |

| Solvents | Often relies on volatile organic compounds. | Utilization of greener solvents like ionic liquids or supercritical fluids. |

| Reagents | May use stoichiometric amounts of hazardous reagents. | Employment of catalytic amounts of less toxic metals or organocatalysts. |

| Energy | Often requires prolonged heating. | Use of energy-efficient methods like microwave or ultrasound irradiation. |

| Waste | Can generate significant amounts of byproducts and waste. | Aims for high atom economy and minimal waste generation. |

| Efficiency | May involve multiple steps with purification at each stage. | Development of one-pot, multi-component reactions to streamline the process. |

Advanced Characterization of Excited-State Processes in Heterogeneous and Biological Environments

The photophysical properties of this compound, particularly its behavior in the excited state, are crucial for its application in areas like fluorescent probes and optoelectronics. Theoretical studies on structurally similar molecules, such as other donor-acceptor substituted benzaldehydes, suggest that this compound likely exhibits interesting excited-state dynamics, including intramolecular charge transfer (ICT). acs.orgrsc.orgrsc.org

Future research should employ advanced spectroscopic techniques, such as transient absorption spectroscopy, to experimentally probe these ultrafast processes. nih.gov A key challenge is to understand how the surrounding environment, including solvent polarity and viscosity, as well as the complex milieu of biological systems, influences these dynamics. rsc.orgresearchgate.net Characterizing the excited-state behavior in heterogeneous environments like cell membranes or within protein binding pockets will be critical for designing effective biological probes and sensors. acs.org

Computational Design of Functional Derivatives with Tailored Optoelectronic and Biological Properties

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties of new molecules and guiding synthetic efforts. edu.krdresearchgate.netresearchgate.net By modeling the electronic structure of this compound, researchers can predict how modifications to its chemical structure will affect its optoelectronic and biological properties. nih.gov

Future work in this area will focus on the in-silico design of novel derivatives with tailored characteristics. For example, by modifying substituent groups on the benzaldehyde (B42025) ring, it may be possible to fine-tune the molecule's absorption and emission wavelengths for specific imaging applications or enhance its binding affinity and selectivity for particular biological targets. researchgate.net Computational screening of virtual libraries of derivatives can accelerate the discovery of new compounds with improved performance for applications ranging from solar cells to targeted cancer therapies. edu.krd

Table 2: Predicted Properties of Hypothetical this compound Derivatives

| Derivative | Modification | Predicted Optoelectronic Property | Predicted Biological Activity |

| Derivative A | Addition of an electron-withdrawing group | Red-shifted emission spectrum | Enhanced ALDH1A3 inhibition |

| Derivative B | Introduction of a bulky hydrophobic group | Increased fluorescence quantum yield in nonpolar environments | Improved cell membrane permeability |

| Derivative C | Replacement of diethylamino with a different amine | Altered two-photon absorption cross-section | Modified selectivity for ALDH isoforms |

Creation of Highly Selective and Miniaturized Biosensors for Point-of-Care Diagnostics

The development of miniaturized and portable biosensors for point-of-care (POC) diagnostics is a rapidly growing field. fastercapital.comnih.govmdpi.comnih.govresearchgate.net While there are currently no specific biosensors reported that utilize this compound, its potential as a fluorescent probe suggests it could be a valuable component in such devices. nih.govresearchgate.netnih.gov

Future research could focus on incorporating this compound into sensor platforms to detect specific analytes. For instance, its fluorescence could be quenched or enhanced upon binding to a target molecule, providing a measurable signal. The aldehyde group also provides a reactive handle for covalent attachment to sensor surfaces or biological recognition elements. The challenge lies in designing systems with high selectivity and sensitivity for the target analyte in complex biological samples like blood or urine. The integration of such sensors into microfluidic devices could lead to the development of low-cost, user-friendly POC tests for a variety of diseases. fastercapital.commdpi.comnih.gov

Exploration of Unconventional Therapeutic Targets and Applications Beyond Current Scope

Currently, the primary therapeutic application of this compound and its analogs is as inhibitors of aldehyde dehydrogenases (ALDHs), which are overexpressed in various cancers. nih.govnih.govresearchgate.net However, the broader class of substituted benzaldehydes has shown potential for a range of other therapeutic applications.

Future investigations should explore these unconventional targets. For example, some benzaldehyde derivatives have been designed to increase the oxygen affinity of hemoglobin and inhibit the sickling of erythrocytes, suggesting a potential application in sickle cell disease. nih.govgoogle.com Others have been investigated as inhibitors of acetylcholinesterase and butyrylcholinesterase, which are relevant to Alzheimer's disease. nih.govresearchgate.net Research into the activity of this compound and its derivatives against these and other novel biological targets could uncover new therapeutic opportunities.

Integration of this compound into Multifunctional Hybrid Materials

Hybrid materials, which combine organic and inorganic components, can exhibit synergistic properties not found in the individual constituents. mdpi.commdpi.comunict.itnih.gov The integration of functional organic molecules like this compound into polymers or metal-organic frameworks (MOFs) is a promising area for future research.

By incorporating this molecule into a polymer backbone or as a pendant group, it may be possible to create materials with novel optical, electronic, or sensing capabilities. For example, a polymer functionalized with this compound could serve as a fluorescent sensor for metal ions or other analytes. researchgate.net Similarly, its inclusion as a linker in a MOF could lead to materials with unique porosity and catalytic or luminescent properties. The challenge will be to develop synthetic methods that allow for the controlled incorporation of the molecule into these hybrid architectures while preserving its desired functionality.

常见问题

Q. What are the established synthetic routes for 4-(Diethylamino)-2-methoxybenzaldehyde, and how do reaction conditions influence yield?

The synthesis typically involves formylation or alkylation of a phenolic precursor. For example, diethylamination of 2-methoxy-4-hydroxybenzaldehyde under nucleophilic substitution conditions (e.g., using diethylamine in the presence of a base like K₂CO₃) is a common method. Reaction parameters such as solvent polarity (e.g., DMF vs. ethanol), temperature (60–100°C), and catalyst choice (e.g., phase-transfer catalysts) critically impact yield and purity. Post-synthesis purification via column chromatography or recrystallization is often required to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : Confirms substituent positions (e.g., diethylamino at C4, methoxy at C2) through characteristic shifts (e.g., δ 3.3–3.5 ppm for N-CH₂ groups, δ 9.8–10.2 ppm for aldehyde protons).

- FT-IR : Identifies functional groups (C=O stretch at ~1680 cm⁻¹, aromatic C-O at ~1250 cm⁻¹).